Compound Description: (R)-40 is a potent Dipeptidyl Peptidase IV (DPP-IV) inhibitor, exhibiting an IC50 value of 23.5 nM. [] Studies show it also demonstrates moderate antihyperglycemic activity compared to the standard drug Linagliptin in oral glucose tolerance tests. Additionally, (R)-40 improved the pathological state of diabetic mice. []
Relevance: (R)-40 shares the core xanthine structure with 3-{[7-(3-chloro-2-buten-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}propanoic acid. Both compounds feature substitutions at the 8-position of the xanthine scaffold, although the specific substituents differ. While 3-{[7-(3-chloro-2-buten-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}propanoic acid has a thiopropanoic acid moiety, (R)-40 bears a more complex aminopiperidine-substituted alkyl chain. These structural similarities likely contribute to their shared interest as potential therapeutic agents. []
Compound Description: This series of 1,3-dimethylxanthine derivatives, substituted at the 8-position with a pyrazole ring and varying arylalkyl or alkenyl groups at the 7-position, have demonstrated antioxidant and anti-inflammatory properties. [] Specifically, compounds with a phenylalyl radical at the 7-position displayed potent inhibition of lipid peroxidation (89-92%) and promising inhibitory activity against Soybean Lipoxygenase (LOX). []
Relevance: These compounds are structurally related to 3-{[7-(3-chloro-2-buten-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}propanoic acid through the shared xanthine core and the presence of substituents at the 7 and 8 positions. Though the specific substituents differ, the shared modifications around the xanthine scaffold highlight a common structural motif for exploring biological activity. []
Compound Description: [3H]KF17837S is a selective antagonist radioligand for the adenosine A2A receptor, exhibiting high affinity (Kd = 7.1 nM) in binding studies using rat striatal membranes. []
Relevance: Similar to 3-{[7-(3-chloro-2-buten-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}propanoic acid, [3H]KF17837S belongs to the xanthine class of compounds. Both share a core xanthine structure with modifications at the 7 and 8 positions, though the specific substituents vary. The structural similarities underline the importance of these positions for modulating biological activity and targeting specific receptors. []
Compound Description: This series of 8-mercapto-xanthine derivatives incorporates a variety of N-substituted arylacetamide moieties at the 8-position via a thioether linkage. These compounds exhibit antitumor activity against MCF7 breast cancer and K562 leukemia cell lines. []
Relevance: These derivatives are structurally related to 3-{[7-(3-chloro-2-buten-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}propanoic acid as they both feature a thio-linked substituent at the 8-position of the xanthine core. Despite variations in the specific substituents at the 7-position and the nature of the thio-linked group, the shared structural motif suggests a potential avenue for modulating biological activity and exploring antitumor applications. []
N6-Cyclopentyladenosine (CPA)
Compound Description: CPA acts as a potent agonist at the adenosine A1 receptor. It inhibits dopamine release from rat striatal slices in a concentration-dependent manner. [] This effect is blocked by the A1 receptor antagonist DPCPX. []
Relevance: While CPA doesn't share the core xanthine structure of 3-{[7-(3-chloro-2-buten-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}propanoic acid, its activity as an adenosine receptor ligand makes it relevant. Many of the related compounds discussed are xanthine derivatives that act as adenosine receptor antagonists. This suggests that 3-{[7-(3-chloro-2-buten-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}propanoic acid, due to its structural similarity to these antagonists, may also interact with adenosine receptors. []
8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)
Compound Description: DPCPX is a well-known antagonist of the adenosine A1 receptor. [] It effectively blocks the effects of CPA, an A1 receptor agonist, on dopamine release. []
Relevance: DPCPX, a xanthine derivative, is directly relevant to 3-{[7-(3-chloro-2-buten-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}propanoic acid due to the shared xanthine core. The presence of a cyclopentyl substituent at the 8-position in DPCPX, while different from the substituent in 3-{[7-(3-chloro-2-buten-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}propanoic acid, highlights the importance of this position for adenosine receptor interactions. []
Compound Description: ZM241385 is an adenosine A2B receptor antagonist that displays inverse agonist properties. [] It can reverse the basal activity of certain constitutively active A2B receptor mutants. []
Relevance: Although structurally distinct from 3-{[7-(3-chloro-2-buten-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}propanoic acid, ZM241385's classification as an adenosine receptor antagonist is significant. Its inverse agonist activity highlights a potential mechanism of action relevant to understanding the pharmacological profile of 3-{[7-(3-chloro-2-buten-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}propanoic acid, especially if the latter shows similar receptor interactions. []
Compound Description: MRS1706 acts as an inverse agonist of the adenosine A2B receptor. It can partially reverse the basal activity of constitutively active A2B receptor mutants. []
Relevance: MRS1706, like several other related compounds, emphasizes the significance of modifications at the 8-position of the xanthine core for adenosine receptor activity. Its function as an adenosine A2B receptor inverse agonist, similar to ZM241385, provides further evidence that 3-{[7-(3-chloro-2-buten-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}propanoic acid, bearing a similar structural scaffold, might also interact with adenosine receptors. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.